molecular formula C15H14O B1619595 1-Methoxy-4-(1-phenylvinyl)benzene CAS No. 4333-75-9

1-Methoxy-4-(1-phenylvinyl)benzene

Cat. No.: B1619595
CAS No.: 4333-75-9
M. Wt: 210.27 g/mol
InChI Key: DOLKMMRRGVRVFW-UHFFFAOYSA-N
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Description

1-Methoxy-4-(1-phenylvinyl)benzene, also known by its chemical formula C16H16O2, is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted with a phenylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(1-phenylvinyl)benzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation reaction, where anisole (methoxybenzene) reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(1-phenylvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards substitution by electrophiles such as halogens (e.g., bromine, chlorine).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-Methoxy-4-(1-phenylvinyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(1-phenylvinyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles.

    Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

1-Methoxy-4-(1-phenylvinyl)benzene can be compared with other similar compounds, such as:

    Anisole (Methoxybenzene): Similar structure but lacks the phenylvinyl group.

    Styrene: Contains the phenylvinyl group but lacks the methoxy group.

    1-Methoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a phenylvinyl group.

Uniqueness

The presence of both the methoxy and phenylvinyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methoxy-4-(1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLKMMRRGVRVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297668
Record name 1-methoxy-4-(1-phenylvinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-75-9
Record name NSC117239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-4-(1-phenylvinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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